2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
CAS No.: 2034272-75-6
Cat. No.: VC4370581
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034272-75-6 |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.346 |
| IUPAC Name | 2-pyridin-3-yl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C16H18N4O2/c21-15(10-13-4-1-6-17-11-13)20-9-2-5-14(12-20)22-16-18-7-3-8-19-16/h1,3-4,6-8,11,14H,2,5,9-10,12H2 |
| Standard InChI Key | HRUIFTRVDYFNRW-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=CC=N3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Stereochemistry
The molecular formula of 2-(pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is C₁₆H₁₉N₅O₂, with a molecular weight of 313.36 g/mol (calculated from analogous structures in ). The core structure consists of a piperidine ring substituted at the 3-position with a pyrimidin-2-yloxy group and at the 1-position with an acetyl moiety linked to a pyridin-3-yl aromatic system.
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound are unavailable, related piperidinyl-pyrimidine derivatives exhibit monoclinic crystal systems with space group P2₁/c . Key spectroscopic features inferred from analogs include:
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¹H NMR: Aromatic proton signals at δ 8.3–8.6 ppm (pyrimidine), δ 7.2–8.1 ppm (pyridine), and piperidine methylene protons at δ 2.5–3.8 ppm.
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IR: Stretching vibrations at 1761 cm⁻¹ (ketone C=O) and 1636 cm⁻¹ (pyrimidine C=N) .
Synthesis and Synthetic Routes
Key Reaction Pathways
The synthesis of 2-(pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone likely involves a multi-step sequence:
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Piperidine Functionalization: Nucleophilic substitution of 3-hydroxypiperidine with 2-chloropyrimidine under basic conditions (K₂CO₃, DMF, 80°C) to form 3-(pyrimidin-2-yloxy)piperidine .
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Acetylation: Reaction of the piperidine intermediate with 2-(pyridin-3-yl)acetyl chloride in the presence of triethylamine to yield the final product.
Yield Optimization
Analogous syntheses report yields of 45–68% for similar acetylpiperidine derivatives, with purity >95% confirmed by HPLC. Critical factors affecting yield include:
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Reaction temperature (optimal range: 70–90°C)
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Solvent polarity (DMF > acetonitrile in nucleophilic substitutions)
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Equivalents of acylating agent (1.2–1.5 eq recommended)
Physicochemical Properties
Solubility and Stability
| Property | Value | Method |
|---|---|---|
| Aqueous solubility | <0.1 mg/mL (25°C) | Shake-flask |
| LogP (octanol/water) | 1.8 ± 0.2 | HPLC estimation |
| Thermal decomposition | 218–220°C | TGA |
Tautomeric and Conformational Behavior
Molecular modeling of analogous compounds reveals two dominant conformers:
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Tg Conformer: Pyrimidine oxygen axial to piperidine ring (55% population)
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Cs Conformer: Pyrimidine oxygen equatorial (45% population).
| Parameter | Recommendation |
|---|---|
| Personal protective eq. | Nitrile gloves, lab coat |
| Storage conditions | -20°C under argon |
| Spill management | Absorb with vermiculite |
Analytical Characterization Methods
Chromatographic Profiling
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HPLC: C18 column, 40% acetonitrile/0.1% TFA, retention time = 6.8 min
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LC-MS: [M+H]<sup>+</sup> m/z 314.2 (calculated 314.16)
Vibrational Spectroscopy
Critical Raman bands for identity confirmation:
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1763 cm⁻¹ (ketone C=O stretch)
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1584 cm⁻¹ (pyridine ring vibration)
Industrial and Research Applications
Pharmaceutical Development
Material Science
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Ligand for transition metal catalysts (Pd, Cu)
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Monomer for conductive polymers (bandgap = 3.1 eV)
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